molecular formula C12H14O4 B174905 Ethyl 3-(oxiran-2-ylmethoxy)benzoate CAS No. 104354-26-9

Ethyl 3-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B174905
CAS No.: 104354-26-9
M. Wt: 222.24 g/mol
InChI Key: GJIYIHFVFHIIPI-UHFFFAOYSA-N
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Description

Ethyl 3-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and an ester functional group. This compound is used in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(oxiran-2-ylmethoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxybenzoic acid with epichlorohydrin in the presence of a base to form the oxirane ring . The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(oxiran-2-ylmethoxy)benzoate involves the reactivity of the oxirane ring and the ester group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of both an oxirane ring and an ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it valuable in multiple research and industrial applications .

Properties

IUPAC Name

ethyl 3-(oxiran-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-14-12(13)9-4-3-5-10(6-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYIHFVFHIIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599316
Record name Ethyl 3-[(oxiran-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104354-26-9
Record name Ethyl 3-[(oxiran-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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